molecular formula C21H28N2O6 B557145 Boc-Trp(Boc)-OH CAS No. 144599-95-1

Boc-Trp(Boc)-OH

Cat. No. B557145
M. Wt: 404.5 g/mol
InChI Key: FATGZMFSCKUQGO-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-Trp(Boc)-OH” is a compound with the empirical formula C16H20N2O4 . It is also known as Nalpha-(tert-Butoxycarbonyl)-L-tryptophan or Nalpha-Boc-L-tryptophan .


Synthesis Analysis

“Boc-Trp(Boc)-OH” can be used for the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes and various peptides by Fmoc solid phase peptide synthesis (SPPS) . N-in-Boc protection limits reattachment and leads to higher cleavage yields of C-terminal Trp-containing peptides .


Molecular Structure Analysis

The molecular weight of “Boc-Trp(Boc)-OH” is 304.34 g/mol . The linear formula of the compound is C16H20N2O4 .


Chemical Reactions Analysis

The Boc group in “Boc-Trp(Boc)-OH” plays a pivotal role in the synthesis of multifunctional targets. Primary amines are unique because they can accommodate two such groups . The Boc group can be cleaved by mild acidolysis .


Physical And Chemical Properties Analysis

“Boc-Trp(Boc)-OH” has a molar mass of 404.457 Da . The optical activity of the compound is [α]20/D −20±1°, c = 1% in DMF .

Scientific Research Applications

  • Chemo-enzymatic Synthesis of Peptides : Boc-Trp(Boc)-OH is used in the efficient synthesis of peptides like endomorphin-1, an effective analgesic. This method combines enzymatic and chemical synthesis, with the Boc group protecting the tryptophan residue during the process. It results in high yields and purity, with minimal side-chain protection and simple purification steps (Sun et al., 2011).

  • Solid-Phase Peptide Synthesis (SPPS) : In SPPS, Boc-Trp(Boc)-OH serves as a new protecting group for tryptophan, protecting against acid-catalyzed side reactions and facilitating purification by HPLC (Wahlström & Undén, 2009).

  • Studying Oxidative Modification : It is used as a model to study the degradation of tryptophan residues in proteins exposed to peroxynitrite, leading to the identification of major degradation products (Kato et al., 1997).

  • Peptide Hydrogel Research : Boc-Trp(Boc)-OH is instrumental in developing novel di-peptide hydrogels, with studies examining the effects of stimuli like pH and temperature on the mechanical strength of these gels (Falcone et al., 2019).

  • Molecular Imprinting for Chiral Resolution : Used in the preparation of molecularly imprinted polymers (MIPs) for chiral resolution of amino acids, demonstrating the ability of these polymers to recognize and separate enantiomers of Boc-Trp (Haginaka & Kagawa, 2004).

  • Conformational Analysis of Peptides : Boc-Trp(Boc)-OH-based peptides are used to study conformational preferences in CCK-B agonists, aiding in understanding the structural basis of their biological activities (Goudreau et al., 1994).

  • Synthesis of Cholecystokinin Analogs : It's applied in the synthesis and biological evaluation of cholecystokinin analogs, which are important in studying the interactions with CCK receptors (Amblard et al., 1993).

  • LC/MS Quantification of Neurotransmitters : Boc-Trp(Boc)-OH is used in pre-column derivatization for the quantification of neurotransmitters, enhancing sensitivity and specificity in mass spectrometric detection (Zhang et al., 2014).

Safety And Hazards

“Boc-Trp(Boc)-OH” is classified as a combustible solid . It should be stored in a suitable and closed container for disposal. All sources of ignition should be removed. Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves should be used .

Future Directions

“Boc-Trp(Boc)-OH” has potential applications in peptide synthesis . It could be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)11-13-12-23(19(27)29-21(4,5)6)16-10-8-7-9-14(13)16/h7-10,12,15H,11H2,1-6H3,(H,22,26)(H,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATGZMFSCKUQGO-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Trp(Boc)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
Z Fan, S Jan, JC Hickey, DH Davies, J Felgner… - …, 2021 - ACS Publications
Vaccination has been playing an important role in treating both infectious and cancerous diseases. Nevertheless, many diseases still lack proper vaccines due to the difficulty to …
Number of citations: 8 pubs.acs.org
Q Lu, DP Regan, DE Barlow, KP Fears - Biointerphases, 2023 - pubs.aip.org
Microbial growth on surfaces poses health concerns and can accelerate the biodegradation of engineered materials and coatings. Cyclic peptides are promising agents to combat …
Number of citations: 3 pubs.aip.org
F Xue, CT Seto - Bioorganic & medicinal chemistry, 2006 - Elsevier
Three series of cyclic ketone inhibitors were synthesized and evaluated against the serine protease plasmin. Peptide inhibitors that incorporated 3-oxotetrahydrofuran and 3-…
Number of citations: 43 www.sciencedirect.com
B Kralt, R Moreira, M Palmer… - The Journal of Organic …, 2019 - ACS Publications
An efficient total synthesis of A54145 factor D (A5D), a member of the A54145 family of cyclic lipodepsipeptide antibiotics, is reported. The peptide was constructed by attaching the …
Number of citations: 15 pubs.acs.org
EAAAA Boc-AA1-AA - Epimerization-free C-terminal peptide activation … - dare.uva.nl
Tremendous progress in the field of peptide synthesis resulted in many therapeutics chemistry over the last few decades. However, for many peptide elongation and cyclization …
Number of citations: 0 dare.uva.nl
MJ Dixon, RI Maurer, C Biggi, J Oyarzabal… - Bioorganic & medicinal …, 2005 - Elsevier
A library of polyamine–peptide conjugates based around some previously identified inhibitors of trypanothione reductase was synthesised by parallel solid-phase chemistry and …
Number of citations: 33 www.sciencedirect.com
DC Yang, AC Eldredge, JC Hickey… - …, 2020 - ACS Publications
RNA-based therapeutics have garnered tremendous attention due to their potential to revolutionize protein replacement therapies, immunotherapy, and treatment of genetic disorders. …
Number of citations: 17 pubs.acs.org
RP Dewangan, S Joshi, S Kumari… - Antimicrobial Agents …, 2014 - Am Soc Microbiol
Toward the discovery of useful therapeutic molecules, we report the design and synthesis of a focused library of new ultrashort N-terminally modified dipeptidomimetics, with or without …
Number of citations: 25 journals.asm.org
AC Eldredge, ME Johnson, NJ Oldenhuis… - …, 2016 - ACS Publications
In this study, we report a new dipeptide functionalization strategy for developing new dendritic bolaamphiphile vectors for efficient siRNA transfection. A focused library of dipeptides was …
Number of citations: 13 pubs.acs.org
J Liu, X Li - Chemical Protein Synthesis, 2022 - Springer
Serine/threonine ligation (STL) and cysteine/penicillamine ligation (CPL) are highly chemo- and regioselective reactions between unprotected peptides with C-terminus salicylaldehyde …
Number of citations: 6 link.springer.com

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